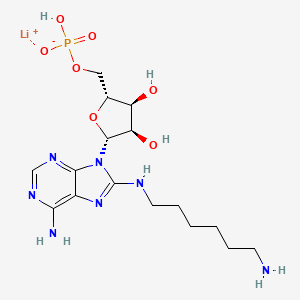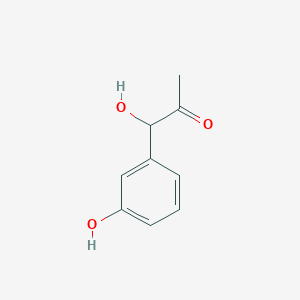
3-Hydroxy-N-formyl Leurosidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-formyl Leurosidine: is a derivative of Leurosidine, an antitumor alkaloidIt is a complex molecule with the molecular formula C46H55N4O11 and a molecular weight of 839.9491 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-formyl Leurosidine typically involves multiple steps, starting from LeurosidineSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-N-formyl Leurosidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl and formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the formyl group would yield an alcohol .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Hydroxy-N-formyl Leurosidine is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology: In biology, this compound is studied for its interactions with biological macromolecules. It has shown potential in binding to specific proteins and enzymes, making it a valuable tool for biochemical research .
Medicine: In medicine, this compound is primarily researched for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and biological activity make it a valuable starting material for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-formyl Leurosidine involves its interaction with cellular targets, such as DNA and proteins. It is believed to interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division. This leads to the suppression of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Leurosidine N’b-oxide: A catharanthus alkaloid with similar antitumor properties.
Vinrosidine: A microtubular inhibitor used in cancer treatment.
Vinrosidine sulfate: An antineoplastic agent with a similar structure and function.
Uniqueness: 3-Hydroxy-N-formyl Leurosidine is unique due to its specific hydroxyl and formyl modifications, which enhance its biological activity and specificity compared to other similar compounds. These modifications allow for more targeted interactions with cellular components, making it a more effective antitumor agent .
Propriétés
Formule moléculaire |
C46H56N4O11 |
|---|---|
Poids moléculaire |
841.0 g/mol |
Nom IUPAC |
methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,16R,17S)-17-ethyl-16,17-dihydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1 |
Clé InChI |
RSSDLUSJZSSBLJ-PYRLJOQVSA-N |
SMILES isomérique |
CC[C@@]1(CN2CCC3=C([C@](C[C@@H](C2)[C@H]1O)(C4=C(C=C5C(=C4)C67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
SMILES canonique |
CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


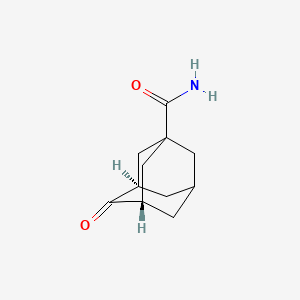
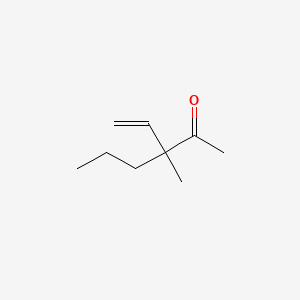
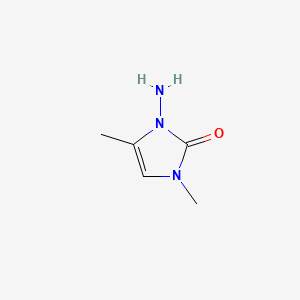

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
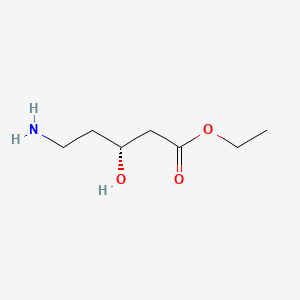
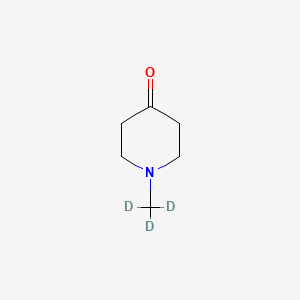
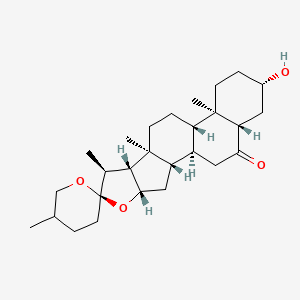

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)

